Benzyl acetoacetate

β-Lactam Antibiotics Antibacterial Synthesis Pharmaceutical Intermediates

Benzyl acetoacetate delivers orthogonal deprotection capability absent in methyl or ethyl acetoacetates: the benzyl ester cleaves via Pd/C hydrogenolysis under neutral conditions, preserving acid/base-sensitive protecting groups. Its keto-tautomer-dominated equilibrium (cis-enol H-bond 56.7 kJ/mol) confers predictable α-methylene reactivity for Knoevenagel condensations, Michael additions, and alkylations. Documented starting material for 2-oxaisocephem derivatives with confirmed activity against MRSA and Enterococcus faecalis. Biocatalytic reduction by Hansenula sp. yields benzyl (S)-3-hydroxybutanoate at 97% ee. Procure when your route demands selective deprotection, asymmetric synthesis, or β-lactam antibiotic scaffold construction.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 38432-58-5
Cat. No. B7798978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl acetoacetate
CAS38432-58-5
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C11H12O3/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
InChIKeyWOFAGNLBCJWEOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6531 mg/L @ 25 °C (est)
insoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Acetoacetate (CAS 38432-58-5) Procurement Guide: β-Ketoester Intermediate for Chiral Synthesis and Pharmaceutical Building Blocks


Benzyl acetoacetate (benzyl 3-oxobutanoate) is a β-ketoester belonging to the acetoacetate ester family, with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol [1]. It is a colorless to pale yellow liquid with a boiling point of 156–159 °C at 10 mmHg and a density of 1.112 g/mL at 25 °C . The compound features an active methylene group between two carbonyl functionalities, enabling participation in Knoevenagel condensations, Michael additions, and alkylation reactions characteristic of β-dicarbonyl chemistry [1]. As a carboxylic ester functionally related to benzyl alcohol, it occurs naturally in Litchi chinensis and is primarily utilized as a pharmaceutical and fine chemical intermediate [1].

Why Benzyl Acetoacetate Cannot Be Interchanged with Methyl or Ethyl Acetoacetate in Critical Synthetic Pathways


The benzyl ester moiety in benzyl acetoacetate confers orthogonal deprotection capability via hydrogenolysis over Pd/C under neutral conditions, a feature absent in methyl and ethyl acetoacetates which require harsher acidic or basic hydrolysis [1]. This orthogonality enables sequential deprotection strategies in complex molecule synthesis without perturbing acid- or base-sensitive functionalities. Furthermore, the benzyl group alters the tautomeric equilibrium and intramolecular hydrogen bonding profile relative to alkyl acetoacetates: DFT calculations demonstrate that the hydrogen bond strength of the most stable cis-enol conformer of benzyl acetoacetate is 56.7 kJ/mol at the B3LYP/6-311++G** level, approximately 10 kJ/mol weaker than that of acetylacetone, and the compound exists predominantly as the keto tautomer in solution [2]. These electronic and steric perturbations translate into distinct reactivity outcomes in alkylation sequences, asymmetric reductions, and heterocyclic condensations. Substituting a simpler acetoacetate ester without accounting for these differences risks altered reaction kinetics, diminished stereoselectivity, or incompatible deprotection pathways.

Quantitative Performance Evidence for Benzyl Acetoacetate vs. Comparator Acetoacetate Esters


Benzyl Acetoacetate as Key Intermediate for 2-Oxaisocephems with Potent Anti-MRSA Activity

Benzyl acetoacetate serves as a critical starting material for synthesizing benzyl 3-acetyloxymethyl-7-azido-8-oxo-1-aza-4-oxabicyclo[4.2.0]oct-2-ene-2-carboxylate, a key intermediate in 2-oxaisocephem antibiotics. Derivatives containing the [2-(2-aminothiazol-4-yl)-2-(Z)-cyclopentyloxyimino]acetamido group at the 7-position demonstrated potent antibacterial activity against gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, surpassing the efficacy of third-generation cephalosporin benchmarks cefuzonam and cefmenoxime [1].

β-Lactam Antibiotics Antibacterial Synthesis Pharmaceutical Intermediates

Enantioselective Whole-Cell Bioreduction of Benzyl Acetoacetate to Chiral (S)-3-Hydroxybutanoate

The β-ketoester benzyl acetoacetate undergoes enantioselective reduction by whole microbial cells to benzyl (S)-3-hydroxybutanoate. Among seven microorganism species evaluated, free cells of Hansenula sp. achieved 97% enantiomeric excess (ee) and 85% conversion within 24 hours [1]. Kluyveromyces marxianus, when immobilized in calcium alginate spheres, demonstrated enhanced operational stability, maintaining activity after two reaction cycles [1]. In a parallel study, Geotrichum candidum achieved >99% conversion with 81% ee for the S-isomer, while immobilized K. marxianus yielded 95% conversion with 94% ee [2].

Biocatalysis Asymmetric Reduction Chiral Building Blocks

Keto-Enol Tautomerization and Hydrogen Bond Strength: Benzyl vs. Acetylacetone and Dimethyl Oxaloacetate

DFT calculations at the B3LYP/6-311++G** level quantified the intramolecular hydrogen bond strength of the most stable cis-enol conformer of benzyl acetoacetate as 56.7 kJ/mol, which is approximately 10 kJ/mol weaker than that of acetylacetone [1]. Conformational analysis identified 22 stable cis-enol, 28 stable trans-enol, and five keto conformers, with NMR studies confirming that benzyl acetoacetate exists predominantly as the keto tautomer across all evaluated solution conditions [1].

Computational Chemistry Tautomerism β-Dicarbonyl Reactivity

Validated NMR Spectroscopic Characterization for Identity Confirmation

The National Institute of Advanced Industrial Science and Technology (AIST) Spectral Database for Organic Compounds (SDBS) provides validated ¹H NMR and ¹³C NMR spectra for benzyl acetoacetate. The ¹H NMR spectrum (89.56 MHz, CDCl₃) and ¹³C NMR spectrum (100.40 MHz, DMSO-d₆, assigned with HMQC and HMBC) are publicly available as reference standards for identity confirmation [1][2].

Analytical Chemistry Quality Control Structural Verification

Optimal Procurement Scenarios for Benzyl Acetoacetate Based on Documented Performance


Synthesis of β-Lactam Antibiotic Intermediates Targeting Gram-Positive Resistant Pathogens

Benzyl acetoacetate is the documented starting material for synthesizing 2-oxaisocephem derivatives with demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis exceeding that of cefuzonam and cefmenoxime [1]. Procurement is indicated when the synthetic target requires this specific bicyclic β-lactam scaffold, as the benzyl ester serves both as a protective group and as a structural component of the bicyclic core.

Enzymatic or Whole-Cell Biocatalytic Production of Chiral (S)-3-Hydroxybutanoate Esters

For biocatalytic asymmetric reduction workflows requiring high enantiomeric purity, benzyl acetoacetate is reduced by Hansenula sp. whole cells to yield benzyl (S)-3-hydroxybutanoate with 97% ee and 85% conversion within 24 hours [2]. Immobilized Kluyveromyces marxianus offers improved operational stability across multiple reaction cycles with 94% ee [2]. Procurement is appropriate when downstream synthetic routes require the S-configuration hydroxyester with the benzyl ester retained for subsequent orthogonal deprotection.

Sequential Deprotection Strategies in Complex Molecule Synthesis Requiring Orthogonal Ester Removal

The benzyl ester of benzyl acetoacetate undergoes cleavage via catalytic hydrogenolysis over Pd/C under neutral conditions, unlike methyl or ethyl esters which require acidic or basic hydrolysis that may compromise sensitive functional groups [3]. Procurement of benzyl acetoacetate rather than alkyl acetoacetates is indicated for multistep syntheses where ester deprotection must be performed orthogonally without perturbing other acid- or base-labile protecting groups or functional moieties.

Reaction Development Involving Tautomerization-Sensitive β-Dicarbonyl Chemistry

The keto-enol equilibrium of benzyl acetoacetate favors the keto tautomer in solution, with a hydrogen bond strength of 56.7 kJ/mol for the most stable cis-enol conformer—approximately 10 kJ/mol weaker than acetylacetone [4]. This altered tautomeric profile influences nucleophilic reactivity at the α-methylene position. Procurement is indicated when reaction optimization requires predictable α-alkylation or condensation kinetics distinct from those observed with alkyl acetoacetates or other β-dicarbonyl systems.

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